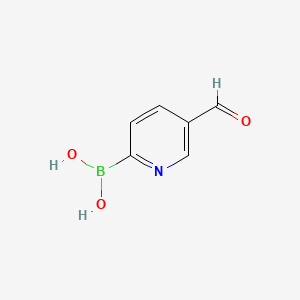

(5-Formylpyridin-2-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(5-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOXLPCTWDZMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290726 | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-07-9 | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Definitive Technical Guide to (5-Formylpyridin-2-yl)boronic Acid: Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

In the realm of modern drug discovery and materials science, the pyridine motif is an indispensable pharmacophore. (5-Formylpyridin-2-yl)boronic acid (5-FPBA) serves as a highly versatile, bifunctional building block that allows chemists to install functionalized pyridine rings into complex molecular architectures.

5-FPBA features two orthogonal reactive centers: a 2-pyridylboronic acid moiety primed for Suzuki-Miyaura cross-coupling, and a 5-formyl group that acts as a synthetic handle for downstream derivatization. However, 5-FPBA presents a notorious synthetic hurdle known as the "2-pyridyl problem"—an extreme susceptibility to rapid protodeboronation. This technical guide provides an in-depth analysis of the physicochemical properties of 5-FPBA, the mechanistic causality behind its instability, and field-proven, self-validating experimental protocols designed to outcompete degradation and maximize synthetic yield.

Physicochemical Properties

Understanding the baseline physical and chemical properties of 5-FPBA is critical for proper storage, handling, and reaction design. The quantitative data is summarized in the table below, sourced from authoritative chemical databases[2, 4].

| Property | Value / Description |

| Chemical Name | (5-Formylpyridin-2-yl)boronic acid |

| CAS Number | 1310404-07-9 |

| PubChem CID | 53216300 |

| Molecular Formula | C₆H₆BNO₃ |

| Molecular Weight | 150.93 g/mol |

| SMILES | O=Cc1ccc(nc1)B(O)O |

| Physical State | Solid powder (frequently encountered as a monohydrate) |

| Stability | Highly prone to protodeboronation in aqueous basic media |

| Storage Conditions | Inert atmosphere (Argon/N₂), store at -20 °C, moisture-sensitive |

Mechanistic Insights: The "2-Pyridyl Problem"

In Suzuki-Miyaura cross-couplings (SMC), 2-pyridylboronic acids are notoriously difficult substrates. The proximity of the basic nitrogen lone pair to the electrophilic boron atom facilitates a rapid, base-catalyzed degradation pathway known as protodeboronation .

According to seminal kinetic studies by the Lloyd-Jones group [1], 2-pyridylboronic acids undergo protodeboronation at rates orders of magnitude faster than their 3- or 4-pyridyl counterparts. At a neutral-to-basic pH and elevated temperatures typical of SMC, the half-life of a 2-pyridylboronic acid can be as short as 25–50 seconds. The mechanism involves the formation of a boronate "ate" complex, followed by a rapid, entropically favored fragmentation that yields the dead-end product (in this case, 3-pyridinecarboxaldehyde) and boric acid.

To successfully utilize 5-FPBA, the reaction system must be designed to outcompete this destructive pathway. Proven strategies include:

-

Copper Co-Catalysis: The addition of Cu(I) salts intercepts the boronic acid to form a relatively stable 2-pyridylcopper intermediate. This intermediate resists protodeboronation and rapidly transmetalates to the Palladium(II) center.

-

Slow-Release Surrogates: Converting the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate [3]. MIDA boronates slowly hydrolyze in situ, maintaining a low steady-state concentration of the active boronic acid and thereby minimizing the rate of protodeboronation.

Divergent pathways of 2-pyridylboronic acids: Productive cross-coupling vs. rapid protodeboronation.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. By strictly controlling the reaction environment, the inherent instability of 5-FPBA is mitigated, allowing for high-yielding orthogonal functionalization.

Protocol A: Copper-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-FPBA with an aryl bromide while suppressing protodeboronation. Causality: Copper(I) iodide is used as a co-catalyst to form an intermediate organocopper species. This prevents the accumulation of the highly unstable boronate complex. Anhydrous, degassed solvents are utilized to restrict water-driven hydrolytic degradation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine the Aryl Bromide (1.0 equiv), 5-FPBA (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and anhydrous K₂CO₃ (2.5 equiv).

-

Solvent Addition: Add a degassed mixture of anhydrous 1,4-Dioxane and minimal DMF (4:1 ratio, 0.2 M concentration). Note: Strict exclusion of bulk water is critical.

-

Reaction: Heat the mixture to 90 °C for 12–16 hours under vigorous stirring.

-

Monitoring: Monitor the consumption of the aryl bromide via TLC or LC-MS. The presence of 3-pyridinecarboxaldehyde indicates protodeboronation of the excess 5-FPBA.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove Cu/Pd salts, and concentrate the filtrate. Purify the resulting biaryl aldehyde via flash column chromatography.

Protocol B: Downstream Functionalization via Reductive Amination

Objective: Exploit the 5-formyl handle of the newly synthesized biaryl compound to create a diverse amine library. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. Acetic acid is added to catalyze imine formation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve the biaryl aldehyde (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Catalysis: Add glacial acetic acid (1.0 equiv) to the solution and stir at room temperature for 1 hour to ensure complete imine/iminium formation.

-

Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir the suspension at room temperature for 4–6 hours.

-

Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target biaryl amine.

Orthogonal functionalization workflow exploiting the 5-formyl handle post-Suzuki coupling.

Handling, Storage, and Analytical Characterization

(5-Formylpyridin-2-yl)boronic acid is highly sensitive to ambient moisture and temperature fluctuations.

-

Storage: It must be stored in a tightly sealed container under an inert atmosphere (Argon) at -20 °C. Repeated freeze-thaw cycles or prolonged exposure to room temperature will result in spontaneous degradation.

-

Characterization: When analyzing 5-FPBA via ¹H NMR (typically in DMSO-d₆), the boronic acid hydroxyl protons often appear as a broad singlet (~8.0–8.5 ppm), while the highly deshielded formyl proton appears as a sharp, distinct singlet near 10.1 ppm. The pyridine backbone exhibits characteristic splitting patterns depending on the substitution.

References

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. URL:[Link]

-

PubChem. "(5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4 | CID 53216300". National Center for Biotechnology Information. URL:[Link]

Whitepaper: Mechanism of Action and Optimization of (5-Formylpyridin-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary

The incorporation of functionalized pyridine rings is a cornerstone of modern drug discovery and agrochemical development. However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids remains a notorious challenge due to the inherent instability of the C–B bond in these systems. This technical guide provides an in-depth mechanistic analysis of (5-Formylpyridin-2-yl)boronic acid , detailing how the 5-formyl substituent alters the electronic landscape of the pyridine ring to suppress degradation. Furthermore, we outline a self-validating experimental workflow leveraging copper co-catalysis to overcome the transmetalation bottleneck, ensuring high-fidelity C–C bond formation.

Mechanistic Fundamentals: The "2-Pyridyl Problem"

In a standard Suzuki-Miyaura coupling, a boronic acid undergoes base-mediated activation to form a nucleophilic boronate complex, which then transmetalates to an electrophilic Pd(II) intermediate. However, 2-pyridylboronic acids are highly prone to rapid protodeboronation under basic conditions, leading to the formation of pyridine and boric acid[1].

The mechanism of this degradation is concerted. It involves the coordination of the Lewis basic pyridyl nitrogen to the boron atom (or adjacent water molecules), which facilitates the cleavage of the C–B bond. Kinetic studies indicate that the rate of protodeboronation for 2-pyridylboronic acids peaks in the pH range of 4–11[2], precisely the environment required for standard cross-coupling activation.

Electronic Modulation via the 5-Formyl Group

The introduction of a formyl group at the 5-position fundamentally alters the reaction kinetics through two competing effects:

-

Suppression of Protodeboronation (The Advantage): The 5-formyl group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the pyridine ring, it significantly reduces the Lewis basicity of the pyridyl nitrogen. Computational and experimental data demonstrate that attenuating this basicity slows the rate of protodeboronation substantially, effectively stabilizing the boronic acid[3].

-

The Transmetalation Bottleneck (The Challenge): While the C–B bond is stabilized against degradation, the overall electron deficiency makes the resulting boronate less nucleophilic. Consequently, electron-deficient heteroaryl boron derivatives undergo transmetalation to palladium at a relatively slow rate[1]. If transmetalation is too slow, even the reduced rate of protodeboronation will eventually consume the boronic acid before productive coupling can occur[4].

Mechanistic divergence of (5-Formylpyridin-2-yl)boronic acid under basic coupling conditions.

Overcoming the Activation Barrier: Copper Co-Catalysis

To resolve the kinetic mismatch between slow transmetalation and gradual protodeboronation, copper(I) salts (such as CuCl or CuTc) are employed as co-catalysts[4]. Mechanistic investigations suggest that copper facilitates the transmetalation of electron-deficient boronates to the palladium complex[4].

The Copper-Facilitated Pathway:

-

B-to-Cu Transmetalation: The electron-deficient boronate undergoes rapid transmetalation to Cu(I), forming a transient 2-pyridylcopper intermediate. Copper's high affinity for heteroaryl groups facilitates this step much faster than direct transfer to Pd(II).

-

Cu-to-Pd Transmetalation: The 2-pyridylcopper species then rapidly transmetalates to the Pd(II)-aryl complex, driving the catalytic cycle forward to reductive elimination.

Copper-facilitated transmetalation cycle overcoming the electron-deficient boron barrier.

Condition Optimization Matrix

The following table synthesizes the kinetic and yield outcomes of various catalytic systems when applied to (5-formylpyridin-2-yl)boronic acid.

| Catalyst System | Additive | Base / Solvent | Temp | Transmetalation Kinetics | Protodeboronation Control | Typical Yield |

| Pd(PPh₃)₄ | None | Na₂CO₃ / Toluene:H₂O | 90 °C | Very Slow | Poor | < 15% |

| Pd(dppf)Cl₂ | None | K₃PO₄ / Dioxane:H₂O | 80 °C | Slow | Moderate | 35–45% |

| Pd₂(dba)₃ / XPhos | None | K₂CO₃ / DMF | 100 °C | Slow | Good | 40–50% |

| Pd₂(dba)₃ / XPhos | CuCl (0.5 eq) | K₂CO₃ / DMF | 100 °C | Fast (Cu-mediated) | Excellent | 75–85% |

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following Cu-facilitated protocol incorporates strict in-process analytical checkpoints. This creates a "self-validating" system where the reaction's chemical reality dictates the operational flow.

Step 1: Reaction Assembly & Deoxygenation

-

Charge a Schlenk flask with Aryl Halide (1.0 eq), (5-Formylpyridin-2-yl)boronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), CuCl (0.5 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Add anhydrous DMF (0.2 M relative to aryl halide).

-

Validation Checkpoint 1 (Atmosphere Control): Perform 3x freeze-pump-thaw cycles. Causality: Pd(0) and Cu(I) are highly sensitive to oxidation. Failure to rigorously deoxygenate will result in immediate catalyst death and homocoupling of the boronic acid.

Step 2: Initiation & Thermal Control

-

Backfill with Argon and heat the reaction mixture to 100 °C.

-

Validation Checkpoint 2 (Visual Phase Check): At 15 minutes, the solution should transition from a heterogeneous suspension to a deep red/brown homogeneous solution. The appearance of a heavy black precipitate indicates Pd-black formation (catalyst decomposition).

Step 3: Kinetic Aliquot & LC-MS Analysis (The Core Validation)

-

At t=60 min, extract a 50 µL aliquot under positive Argon pressure. Quench in 1 mL MeCN/H₂O and analyze via LC-MS.

-

Validation Checkpoint 3 (Mechanistic Troubleshooting):

-

Scenario A (Optimal): Product mass dominates; starting aryl halide is <10%. Proceed to Step 4.

-

Scenario B (Protodeboronation Dominates): Aryl halide remains high; (5-formylpyridin-2-yl)boronic acid mass is absent. Action: The coupling was too slow. Add 0.5 eq additional boronic acid and 0.2 eq CuCl to push the reaction to completion.

-

Scenario C (Transmetalation Failure): Both Aryl halide and boronic acid remain high. Action: Base activation is failing. Add 5% v/v degassed H₂O to increase boronate formation.

-

Step 4: Workup & Isolation

-

Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper and palladium salts.

-

Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

References

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition (via NIH PMC) URL: [Link]

-

Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: eScholarship / University of California URL: [Link]

-

Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Source: Organic Letters (ACS Publications / AWS) URL: [Link]

Sources

A Comprehensive Technical Guide to the Storage, Stability, and Handling of (5-Formylpyridin-2-yl)boronic acid

Executive Summary

(5-Formylpyridin-2-yl)boronic acid is a pivotal bifunctional building block in modern synthetic and medicinal chemistry, prized for its utility in Suzuki-Miyaura cross-coupling reactions and other transformations. Its structure, featuring both a reactive boronic acid and a formyl group on a pyridine scaffold, allows for sequential and diverse chemical modifications. However, the very features that make this reagent valuable also contribute to its chemical instability. This guide provides an in-depth analysis of the factors governing the stability of (5-Formylpyridin-2-yl)boronic acid, outlines field-proven protocols for its optimal storage and handling, and details the experimental workflows necessary to determine its shelf-life, ensuring its integrity and performance in critical research and development applications.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of (5-Formylpyridin-2-yl)boronic acid is fundamental to appreciating its stability challenges. The boronic acid group possesses an empty p-orbital on the boron atom, rendering it a Lewis acid that is susceptible to nucleophilic attack.[1] This, combined with the electron-withdrawing nature of the pyridine ring and the formyl substituent, dictates its reactivity and degradation pathways.

| Property | Data | Source(s) |

| Chemical Name | (5-Formylpyridin-2-yl)boronic acid | [2] |

| Synonyms | 5-Formylpyridine-2-boronic acid | [2] |

| Molecular Formula | C₆H₆BNO₃ (anhydrous) | [3] |

| Molecular Weight | 150.93 g/mol (anhydrous) | [3] |

| Typical Form | Often supplied as a monohydrate (C₆H₈BNO₄) | [2] |

| Appearance | Off-white to brown solid | [4][5] |

| Primary Hazards | Causes skin, eye, and respiratory irritation | [2] |

The Chemistry of Degradation: Core Pathways

The long-term stability of (5-Formylpyridin-2-yl)boronic acid is primarily compromised by three distinct chemical processes. A comprehensive understanding of these pathways is essential for developing effective mitigation strategies through proper storage and handling.

Oxidative Deboronation

Oxidative deboronation is a major degradation pathway for many arylboronic acids, particularly in the presence of atmospheric oxygen or other oxidizing agents.[6][7] The reaction proceeds via nucleophilic attack on the boron atom, followed by a 1,2-shift of the pyridinyl group from boron to oxygen, ultimately cleaving the carbon-boron bond to yield the corresponding alcohol (6-hydroxypyridine-3-carbaldehyde) and boric acid.[8][9] The electron-withdrawing formyl group can increase the boron's susceptibility to nucleophilic attack, potentially accelerating this process.[8][9]

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, a reaction catalyzed by the presence of moisture.[10] This pathway converts the boronic acid back to its parent arene, in this case, pyridine-3-carbaldehyde. The stability of arylboronic acids towards protodeboronation is highly dependent on pH and the electronic properties of the aryl group.[11] Given the hygroscopic nature of many boronic acids, strict moisture control is paramount to preventing this degradation route.[4]

Boroxine Formation (Dehydration)

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process. While boroxine formation protects the boronic acid from oxidation, it alters the compound's physical properties, such as solubility, and can complicate stoichiometry in reactions if not accounted for. The presence of "varying amounts of the corresponding anhydride" is a common observation during the storage of boronic acids.[5]

Gold-Standard Storage and Handling Protocols

To ensure the long-term viability and purity of (5-Formylpyridin-2-yl)boronic acid, adherence to stringent storage and handling protocols is not merely recommended; it is required for reproducible experimental outcomes.

Long-Term Storage Conditions

The following conditions are critical for minimizing degradation and maximizing the shelf-life of the solid material.

| Parameter | Condition | Causality & Rationale |

| Temperature | Refrigerate at 2-8°C | Slows the kinetics of all potential degradation pathways, including oxidation and hydrolysis.[10][12] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen, a primary driver of this degradation route.[4][10] |

| Moisture | Keep in a tightly sealed container within a desiccator | The compound is hygroscopic; this prevents water absorption from the atmosphere, thus inhibiting protodeboronation.[4][13] |

| Light | Store in an opaque or amber vial | While not the primary risk, protection from UV light is a standard precaution for complex organic molecules to prevent photodegradation. |

Some suppliers may utilize cold-chain transportation to maintain product integrity during shipping.[12]

Safe Handling Procedures

Proper technique when handling the reagent is crucial to prevent contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox.

-

Rapid Weighing: If a glovebox is unavailable, weigh the required amount quickly and immediately reseal the container tightly. Minimize the duration of exposure to the laboratory atmosphere.

-

Solution Preparation: For reactions sensitive to water, use anhydrous solvents. Solutions of boronic acids are generally less stable than the solid material and should typically be prepared fresh for immediate use.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][10]

Framework for Shelf-Life Determination

While suppliers provide recommended re-test dates, an in-house stability study is often necessary for critical applications. A stability-indicating analytical method is the cornerstone of such a study.

Workflow for a Comprehensive Stability Study

This workflow outlines a systematic approach to quantifying the stability of a given batch of (5-Formylpyridin-2-yl)boronic acid under defined conditions.

Key Analytical Methodologies

A robust, validated analytical method is required to separate and quantify the active compound from its potential impurities and degradation products.

Protocol: Stability-Indicating HPLC-UV Method

This protocol serves as a representative starting point and must be optimized and validated for the specific instrumentation and sample matrix.

-

Instrumentation: Standard HPLC system with a UV or Diode Array Detector.[14]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[10]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Causality: The acidic mobile phase helps to ensure consistent protonation of the pyridine nitrogen for sharp peak shapes. The gradient is designed to elute the relatively polar parent compound and potential degradation products while retaining and separating any less polar impurities that may form, such as the boroxine trimer. This method is considered "stability-indicating" because it can resolve the parent peak from degradation product peaks, allowing for accurate quantification of each over time.[10]

Protocol: ¹H NMR for Degradation Monitoring

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.[10]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire a quantitative ¹H NMR spectrum. The aldehyde proton signal (around 9.5-10.5 ppm) is a distinct marker for the parent compound and its degradation products (pyridine-3-carbaldehyde and 6-hydroxypyridine-3-carbaldehyde). The appearance of new aromatic signals or the disappearance of the boronic acid -OH protons can indicate degradation. By comparing the integration of characteristic peaks over time, one can monitor the relative concentrations of the parent compound and its degradants.[10]

Conclusion

(5-Formylpyridin-2-yl)boronic acid is an indispensable tool for chemical innovation. However, its inherent sensitivity to oxidation, hydrolysis, and dehydration necessitates a disciplined and informed approach to its storage and handling. By implementing the protocols outlined in this guide—refrigeration under an inert, dry atmosphere—and by employing robust analytical methods for quality control, researchers can mitigate the risks of degradation. This ensures the material's integrity, leading to more reliable, reproducible, and successful scientific outcomes in drug discovery and materials science.

References

- Vertex AI Search. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- BenchChem. (2025).

- BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

- Hall, D. G., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry.

- Spiegel, D. A., et al. (2014). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC.

- Sigma-Aldrich. (2026, March 5).

- Góis, P. M. P., et al. (2019).

- Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Graham, B. J. (2021, April 8). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Fisher Scientific. (2025, December 18).

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Tokyo Chemical Industry. (2025, November 11).

- Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- TargetMol. (2026, February 24).

- US Patent 7,045,640 B2. (2006). Method of producing 5-formyl-2-furylboronic acid.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Enamine. (n.d.). Safety Data Sheet - (5-methylpyridin-3-yl)boronic acid.

- Spiegel, D. A., et al. (2014). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids.

- BLD Pharm. (n.d.). (5-Formylpyridin-2-yl)

- PubChem. (n.d.). (5-Formylpyridin-2-yl)

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.). (5-Formylpyridin-3-yl)boronic acid | 919347-69-6.

- BLD Pharm. (n.d.). (5-Formylpyridin-2-yl)boronic acid | 1310404-07-9.

- Santos, M. A., et al. (2020).

- Crich, D., et al. (Eds.). (n.d.). 5-Formyl-2-furanylboronic acid.

- Echemi. (n.d.).

- Blackmond, D. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Raines, R. T., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.

- Senanayake, C. H., et al. (2003). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.

Sources

- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 2. (5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4 | CID 53216300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-Formylpyridin-3-yl)boronic acid | 919347-69-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. raineslab.com [raineslab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (5-Formylpyridin-2-yl)boronic acid hydrate|BLD Pharm [bldpharm.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Structural characterization of (5-Formylpyridin-2-yl)boronic acid

An In-depth Technical Guide to the Structural Characterization of (5-Formylpyridin-2-yl)boronic acid

Abstract

(5-Formylpyridin-2-yl)boronic acid is a heterocyclic arylboronic acid of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, establishes it as a valuable building block for the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1][2][3] The growing number of boronic acid-containing therapeutics approved by the FDA, such as Bortezomib and Vaborbactam, underscores the importance of this compound class in drug discovery.[1][4] An unambiguous and thorough structural characterization is paramount to ensure the purity, stability, and predictable reactivity of (5-Formylpyridin-2-yl)boronic acid in these high-stakes applications. This guide provides a comprehensive, field-proven framework for the multi-technique structural elucidation of this compound, intended for researchers, chemists, and quality control specialists. We will delve into the core analytical methodologies, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Foundational Molecular Profile

Before engaging in advanced characterization, a foundational understanding of the molecule's properties is essential. (5-Formylpyridin-2-yl)boronic acid is a stable, yet reactive, organic compound. Structurally, it is comprised of a pyridine ring functionalized with a formyl group at the 5-position and a boronic acid [-B(OH)₂] group at the 2-position. The boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts its Lewis acidic character.[5]

A critical consideration in handling and analysis is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium is often reversible in the presence of water. Therefore, characterization techniques must be chosen and interpreted with this possibility in mind.

Table 1: Physicochemical Properties of (5-Formylpyridin-2-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₆H₆BNO₃ | PubChem |

| Molecular Weight | 150.93 g/mol | PubChem |

| CAS Number | 871126-27-1 (anhydrous) | PubChem |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Canonical SMILES | B(C1=NC=C(C=C1)C=O)(O)O | PubChem |

| InChI Key | RFEFINJUMDNQSF-UHFFFAOYSA-N | PubChem |

Note: The hydrated form, (5-Formylpyridin-2-yl)boronic acid--water (1/1), has a molecular weight of 168.95 g/mol and CAS 1217500-70-3.[8]

Core Spectroscopic & Analytical Techniques

A multi-faceted approach is required for a definitive structural assignment. No single technique can provide a complete picture; rather, the convergence of data from several orthogonal methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides atom-level information on the chemical environment, connectivity, and purity of the analyte. For (5-Formylpyridin-2-yl)boronic acid, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is necessary to map the entire molecular framework. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred as it readily dissolves the polar analyte and its hydroxyl protons are often observable.

This experiment identifies all unique proton environments. The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), with their splitting patterns (doublets, doublet of doublets) revealing their coupling relationships. The aldehyde proton will be a sharp singlet significantly downfield (δ ~10.0 ppm), and the boronic acid hydroxyl protons will appear as a broad, exchangeable singlet.

This technique reveals the number and electronic environment of carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal (δ > 190 ppm). The pyridine ring carbons will appear in the aromatic region (δ ~120-160 ppm), with the carbon attached to the boron atom (C-B bond) often exhibiting a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Essential for characterizing boronic acids, ¹¹B NMR directly probes the boron nucleus. It provides definitive evidence of the boronic acid moiety and its coordination state. A trigonal planar boronic acid typically shows a broad signal in the range of δ 25-35 ppm.[9] Should the boron atom become tetracoordinate (e.g., by complexation with a Lewis base), the signal would shift significantly upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Pyridine H-6 | 8.9 - 9.1 | Doublet (d) | |

| Pyridine H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | |

| Pyridine H-3 | 7.9 - 8.1 | Doublet (d) | |

| Boronic Acid (-B(OH)₂) | 8.3 - 8.6 (broad) | Singlet (s) | |

| ¹³C | Aldehyde (C=O) | 192 - 194 | - |

| Pyridine C-2 (C-B) | 160 - 165 (broad) | - | |

| Pyridine C-6 | 150 - 152 | - | |

| Pyridine C-5 (C-CHO) | 137 - 139 | - | |

| Pyridine C-4 | 128 - 130 | - | |

| Pyridine C-3 | 120 - 122 | - |

Note: These are predicted values. Actual shifts may vary based on concentration, temperature, and solvent.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (5-Formylpyridin-2-yl)boronic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C{¹H} NMR spectrum. This will require a longer acquisition time (several hours) due to the low natural abundance of ¹³C.

-

Acquire a ¹¹B NMR spectrum. This is a relatively quick experiment.

-

-

Data Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra (¹H and ¹³C to the residual solvent peak of DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively; ¹¹B to an external standard like BF₃·OEt₂).

Mass Spectrometry (MS)

Expertise & Rationale: MS is indispensable for confirming the molecular weight and elemental formula of a compound. For a polar, non-volatile molecule like (5-Formylpyridin-2-yl)boronic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice.[10] It allows for the analysis of the compound directly from solution with minimal fragmentation, preserving the molecular ion.

The primary goal is to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is crucial for providing an accurate mass measurement, which can be used to confirm the elemental composition (C₆H₆BNO₃) with high confidence. One must be vigilant for the presence of the boroxine trimer, which would appear at a much higher m/z.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Chromatography (LC):

-

Column: Use a standard reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective for eluting the polar analyte.[10]

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), positive and negative modes.

-

Analysis: Scan for a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

HRMS: If available, perform high-resolution analysis to obtain an accurate mass for formula confirmation.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the molecular ion ([M+H]⁺ at m/z 152.05) and any significant adducts or fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid, non-destructive technique used to identify the functional groups within a molecule by their characteristic vibrational frequencies.[11] It serves as an excellent qualitative check to confirm the presence of the key structural motifs: the boronic acid, the aldehyde, and the pyridine ring.

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic Acid |

| ~1700 | C=O stretch | Aldehyde |

| 1600 - 1450 | C=C, C=N stretch | Pyridine Ring |

| 1350 - 1310 | B-O stretch | Boronic Acid |

| ~1150 | C-B stretch | Aryl-Boron Bond |

The B-O and C-B stretching modes are particularly diagnostic for boronic acids.[12]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: While other techniques provide inferential evidence, SCXRD offers definitive, unambiguous proof of structure.[13] It maps the precise three-dimensional positions of atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions. For boronic acids, this technique is invaluable for observing the solid-state packing, which is often dominated by hydrogen-bonding networks between the -B(OH)₂ groups, typically forming dimeric structures.[5][14]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dioxane) to grow single crystals of sufficient size and quality.

-

Crystal Mounting: Carefully select and mount a suitable crystal onto a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined (solved) using computational methods and subsequently refined to best fit the experimental data.

-

Structure Analysis: Analyze the final structure to confirm connectivity and examine geometric parameters and intermolecular interactions.

Conclusion

The structural characterization of (5-Formylpyridin-2-yl)boronic acid is a process of assembling corroborating evidence from multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹¹B) provides the fundamental map of atomic connectivity and purity. Mass spectrometry confirms the molecular weight and elemental composition with high fidelity. FT-IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups. Finally, when an unambiguous solid-state structure is required, single-crystal X-ray diffraction stands as the ultimate arbiter. By judiciously applying this suite of techniques, researchers and drug development professionals can proceed with confidence, knowing their foundational building block is structurally sound and ready for the synthesis of next-generation chemical entities.

References

-

PubChem. (5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4. National Center for Biotechnology Information. [Link]

-

Pace, T. C., Tivari, R., Trefiak, N. R., & Hudson, Z. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 6(13), 10336-10344. [Link]

-

Lock, C. J. L., & Lypka, G. N. (1976). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 54(16), 2497-2503. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311. [Link]

-

Muddapur, G. V., Kusanur, R. A., & Melavanki, R. M. (2018). DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid. AIP Conference Proceedings, 1953(1), 050017. [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

-

ResearchGate. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd Edition. Wiley-VCH. [Link]

-

Amartey, J., Parvatkar, P., & de Korne, H. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(14), 3154. [Link]

-

Singh, S., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 494. [Link]

-

Jayarathne, P., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 9(9), e108162. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. [Link]

-

Pissinato, L. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Chiericatti, C. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

-

PubChem. 5-Formylfuran-2-boronic acid | C5H5BO4. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (pyrimidin-5-yl-2-d)boronic acid. [Link]

-

Kis, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Jacobs University Bremen. [Link]

-

Kappe, C. O. (2011). 5-Formyl-2-furanylboronic acid. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Liu, C.-Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6857. [Link]

-

ResearchGate. (2017). Protodeboronation of 5-formyl-2-thiopheneboronic acid. [Link]

- Google Patents. (2006). Method of producing 5-formyl-2-furylboronic acid (US7045640B2).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boronic Acids in Modern Chemistry: A Focus on 5-Formyl-2-Thiopheneboronic Acid. [Link]

-

Wulff, G., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 65(52), 10836-10842. [Link]

-

Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]

-

Laboratory of Protein Crystallography, IPBS, Osaka University. (n.d.). RESEARCH. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. (pyrimidin-5-yl-2-d)boronic acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4 | CID 53216300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RESEARCH | 蛋白質結晶学研究室 [protein.osaka-u.ac.jp]

- 14. diva-portal.org [diva-portal.org]

Electronic Effects of the Formyl Group on Pyridine Boronic Acids: Mechanistic Insights and Cross-Coupling Strategies

Introduction: The Electronic Triad

In modern drug discovery and materials science, the pyridine boronic acid scaffold is a highly prized, yet notoriously capricious, building block. When functionalized with a formyl group (-CHO), the molecule becomes an intricate "electronic triad." The interplay between the electron-deficient pyridine core, the Lewis acidic boronic acid moiety, and the strongly electron-withdrawing formyl group dictates the molecule's thermodynamic speciation and kinetic reactivity.

Understanding these electronic perturbations is not merely an academic exercise; it is the critical foundation for designing successful synthetic routes, particularly in palladium-catalyzed cross-coupling reactions where these substrates frequently fail under standard conditions.

Thermodynamic Impact: Speciation and Lewis Acidity

The reactivity of any boronic acid is fundamentally tied to its pKa, which governs the equilibrium between the neutral, trigonal planar sp2 species and the reactive, tetrahedral sp3 boronate anion in aqueous or basic media.

The relationship between the pKa of a boronic acid and its substituents can be quantitatively modeled using Hammett constants ( σ )[1]. The formyl group exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects. When conjugated with a pyridine ring—which inherently withdraws electron density via its electronegative nitrogen—the boron atom experiences severe electron depletion.

Consequently, the boron center becomes highly Lewis acidic. While an unsubstituted phenylboronic acid has a pKa of ~8.80, the addition of a formyl group drops the pKa significantly (e.g., 4-formylphenylboronic acid exhibits a pKa of ~7.34). In a formylpyridine system, the synergistic withdrawal pushes the pKa down further, often into the 4.0–5.5 range. Furthermore, if the formyl group is positioned ortho to the boronic acid, intramolecular interactions can trigger tautomerization into a cyclic hemiester (a 3-hydroxybenzoxaborole derivative), which drastically lowers the pKa by releasing ring strain as the boron transitions to a tetrahedral geometry[2][3].

Logic flow detailing the thermodynamic and kinetic consequences of formyl group electronic effects.

Kinetic Impact: The Transmetalation Paradox

In the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids, the rate-determining step is almost exclusively transmetalation[4]. This creates a well-documented kinetic paradox for formylpyridine boronic acids.

The Paradox: Because of their low pKa, formylpyridine boronic acids readily form the requisite tetrahedral boronate anion at relatively low pH levels. However, the very same electron-withdrawing forces that facilitate boronate formation drastically reduce the nucleophilicity of the ipso-carbon. As a result, the actual transfer of the organic group from the boron atom to the Palladium(II) center is severely hindered.

Compounding this sluggish transmetalation is the inherent instability of heteroaryl boronic acids. Pyridine boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond)[5]. While electron-withdrawing groups can sometimes offer thermodynamic stabilization to the C-B bond, the extended reaction times required to overcome the transmetalation bottleneck under basic conditions often lead to complete substrate degradation before the coupling product can form.

Suzuki-Miyaura cycle showing the transmetalation bottleneck for electron-deficient boronates.

Data Presentation: Electronic Effects and Optimization

Table 1: Quantitative Electronic Effects on Boronic Acid pKa

| Compound | Substituent Effect | Approximate pKa | Reference |

|---|---|---|---|

| Phenylboronic Acid | None (Baseline) | ~8.80 | [1] |

| 4-Formylphenylboronic Acid | Strong -I, Strong -M | ~7.34 | [6] |

| Pyridine-3-boronic Acid | Heteroatom (-I) | ~4.0 - 5.0 | [1] |

| 5-CF3-2-formylphenylboronic Acid | Ortho-effect (Cyclization) | ~5.67 |[3] |

Table 2: Optimization of Suzuki-Miyaura Coupling for Formylpyridine Boronic Acids

| Strategy | Catalyst / Ligand | Base / Solvent | Outcome / Yield |

|---|---|---|---|

| Standard Conditions | Pd(PPh3)4 | K2CO3 / DMF | Low (<20%), rapid protodeboronation[7] |

| Bulky Phosphine | Pd2(dba)3 / XPhos | K3PO4 / Dioxane:H2O | Moderate (40-50%), improved transmetalation |

| Slow-Release (MIDA) | Pd(OAc)2 / SPhos | K3PO4 / THF:H2O (55 °C) | High (>80%), suppressed degradation[8] |

Advanced Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to ensure that researchers can verify intermediate stability and reaction progress.

Protocol 1: Self-Validating pKa Determination via UV-Vis Titration

Causality: As the boronic acid transitions from a neutral trigonal planar species to a tetrahedral boronate center, the molar absorptivity in the 200–260 nm range decreases. The presence of a strict isosbestic point validates that only two species are in equilibrium and that protodeboronation is not occurring during the measurement[2].

-

Preparation: Prepare a 50 µM stock solution of the formylpyridine boronic acid in a background electrolyte (e.g., 0.1 M NaCl) to maintain constant ionic strength.

-

Titration Setup: Aliquot the solution into a quartz cuvette equipped with a micro-pH probe and a magnetic stirrer.

-

Spectral Acquisition: Record the baseline UV-Vis spectrum (190–350 nm) at pH 3.0.

-

Alkalization: Titrate the solution using 0.01 M NaOH in 0.2 pH unit increments. Allow 60 seconds for equilibration after each addition.

-

Validation Check: Overlay the acquired spectra. Confirm the presence of an isosbestic point. If the isosbestic point drifts, the sample is undergoing irreversible degradation (e.g., protodeboronation).

-

Data Analysis: Plot the absorbance at the λmax of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol 2: Iterative Cross-Coupling via MIDA Boronate Slow-Release

Causality: To overcome the transmetalation bottleneck without succumbing to protodeboronation, the active formylpyridine boronic acid must be kept at a low steady-state concentration. N-methyliminodiacetic acid (MIDA) boronates hydrolyze slowly in aqueous base, releasing the boronic acid at a rate that matches the sluggish transmetalation step[8].

-

Reagent Assembly: In a dry Schlenk flask under argon, combine the aryl halide (1.0 equiv), the formylpyridine MIDA boronate (1.5 equiv), Pd(OAc)2 (5 mol%), and SPhos (10 mol%).

-

Solvent System: Add a degassed mixture of THF and H2O (typically 4:1 v/v). The presence of water is strictly required to facilitate the slow hydrolysis of the MIDA ligand[8].

-

Base Addition: Add finely milled, anhydrous K3PO4 (3.0 equiv). K3PO4 provides sufficient basicity to promote transmetalation without accelerating MIDA hydrolysis beyond the coupling rate.

-

Thermal Activation: Heat the reaction to 55 °C.

-

Kinetic Monitoring (Validation): Monitor the reaction via LC-MS. A successful slow-release system is validated when the concentration of the free formylpyridine boronic acid remains near the limit of detection throughout the reaction, while the product peak steadily increases.

-

Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

References

-

[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

-

[2] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at:[Link]

-

[3] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC / NIH. Available at:[Link]

-

[5] Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters - ACS Publications. Available at: [Link]

-

[4] The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium kinetic. ORCA - Cardiff University. Available at: [Link]

-

[7] Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications. Available at: [Link]

-

[8] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. China 4-Formylphenylboronic acidï¼CAS# 87199-17-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Properties and Applications of (5-Formylpyridin-2-yl)boronic acid

Executive Summary

As a Senior Application Scientist, I frequently encounter the dual challenge of designing stable building blocks that also offer versatile late-stage functionalization. (5-Formylpyridin-2-yl)boronic acid (CAS 880709-02-8) represents a highly strategic bifunctional reagent in modern organic synthesis and drug discovery. By combining a boronic acid moiety (primed for Suzuki-Miyaura cross-coupling) with a formyl group (primed for reductive amination or Schiff base formation) on a pyridine scaffold, this compound enables the rapid construction of complex, bioactive azabiaryls.

However, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation[1]. This guide provides an authoritative deep-dive into the physicochemical dynamics of this compound, detailing the causality behind specialized handling and offering self-validating protocols to maximize synthetic yields.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of (5-Formylpyridin-2-yl)boronic acid is critical for avoiding degradation during storage and reaction setup. The compound exists in a dynamic equilibrium depending on its environment[2].

Quantitative Data Profile

| Property | Value | Analytical Significance |

| Chemical Name | (5-Formylpyridin-2-yl)boronic acid | IUPAC standard nomenclature. |

| CAS Registry Numbers | 880709-02-8 (Anhydrous)1217500-70-3 (Hydrate) | Essential for procurement; commercial batches are often hydrates. |

| Molecular Formula | C₆H₆BNO₃ | Base formula for stoichiometric calculations. |

| Molecular Weight | 150.93 g/mol (Anhydrous)168.95 g/mol (Hydrate) | Adjust equivalents based on the hydration state of the batch. |

| Topological Polar Surface Area | 71.4 Ų | Indicates moderate polarity, affecting solvent selection (e.g., requires polar aprotic/protic mixtures). |

| GHS Classification | H315, H319, H335 | Skin/eye/respiratory irritant; requires standard PPE (N95, gloves)[2]. |

The Boronic Acid Equilibrium

In ambient conditions, boronic acids spontaneously dehydrate to form trimeric boroxines (anhydrides) or absorb ambient moisture to form hydrates. When calculating reaction stoichiometry, assuming a pure monomeric state often leads to under-dosing the boron species.

Fig 1: Structural equilibrium of (5-Formylpyridin-2-yl)boronic acid across different environments.

Core Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling: Overcoming Protodeboronation

The Mechanistic Challenge: Unsubstituted 2-pyridylboronic acids undergo rapid protodeboronation (cleavage of the C-B bond) in aqueous basic media, particularly between pH 4–11[1]. This occurs via a zwitterionic intermediate where the adjacent pyridine nitrogen coordinates to the boron atom, facilitating fragmentation[3].

The Solution (Causality): The presence of the electron-withdrawing 5-formyl group reduces the electron density on the pyridine ring, which slightly slows the rate of protodeboronation compared to the unsubstituted analog[1]. However, to outcompete degradation, we must use a highly active, fast-coupling palladium catalyst (e.g., Pd(dtbpf)Cl₂) or employ Cu(I) co-catalysis to form a transient, more stable 2-pyridylcopper intermediate that undergoes rapid transmetalation[4].

Protocol: Copper-Assisted Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding via the desired pathway rather than degrading.

-

Preparation: In an oven-dried Schlenk flask under argon, combine (5-Formylpyridin-2-yl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), and CuI (0.2 equiv).

-

Catalyst & Base Loading: Add Pd(PPh₃)₄ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

-

Expert Insight: K₂CO₃ is preferred over stronger bases like NaOH to minimize the pH-dependent protodeboronation pathway.

-

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the aryl halide.

-

Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

-

IPC (Self-Validation): At t = 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation Check: Monitor for the mass of 3-pyridinecarboxaldehyde (m/z 108.1). If this protodeboronation byproduct exceeds 15% relative area, halt the reaction, cool to room temperature, and supplement with an additional 0.1 equiv of CuI and 0.5 equiv of the boronic acid before resuming.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove copper/palladium black, and extract with EtOAc.

Tandem Suzuki-Reductive Amination

The true power of this reagent lies in its ability to undergo tandem reactions. Once the biaryl core is established via Suzuki coupling, the 5-formyl group serves as a highly reactive electrophile for reductive amination, a staple reaction in optimizing pharmacokinetic properties during drug discovery[5].

Fig 2: Tandem Suzuki-Miyaura and reductive amination workflow for late-stage functionalization.

Protocol: Reductive Amination of the Biaryl Aldehyde

-

Imine Formation: Dissolve the biaryl aldehyde intermediate (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) to activate the carbonyl carbon. Stir at room temperature for 1 hour.

-

IPC (Self-Validation): Analyze via FTIR.

-

Validation Check: Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹). If the aldehyde persists, add Ti(O-iPr)₄ (1.0 equiv) as a water scavenger to drive the equilibrium forward.

-

-

Reduction (Causality): Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise.

-

Expert Insight: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the protonated iminium ion without reducing any unreacted aldehyde back to the corresponding alcohol, preventing yield loss.

-

-

Quench & Isolate: After 12 hours, quench with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

Applications in Drug Discovery & Chemical Biology

In medicinal chemistry, the functionalized pyridine motif generated from this boronic acid is highly prized.

-

Pharmacophore Construction: Pyridine rings are classic bioisosteres for benzene, offering improved aqueous solubility and the ability to act as hydrogen bond acceptors. The formyl group allows for the installation of solubilizing basic amines (e.g., piperazines or morpholines), which are critical for optimizing oral bioavailability and cellular permeability in oncology targets, such as c-MYC protein modulators[5].

-

Covalent Target Engagement: In chemical biology, the intact formyl group can be utilized as a reversible covalent warhead to target catalytic lysine residues in enzyme active sites, forming a reversible Schiff base. Alternatively, the boronic acid itself (if left uncoupled) can act as a transition-state inhibitor for serine/threonine proteases (e.g., beta-lactamases or the proteasome).

Handling, Storage, and Analytical Characterization

-

Storage: To prevent autoxidation and uncontrolled boroxine formation, store the compound under an inert atmosphere (Argon/Nitrogen) at ≤ -20 °C.

-

NMR Characterization: When analyzing the starting material via ¹³C NMR, the carbon atom directly attached to the boron (C2 of the pyridine ring) will often appear as a highly broadened singlet or may be entirely invisible. This is due to the quadrupolar relaxation of the ¹¹B nucleus (spin I = 3/2), which causes rapid relaxation of the adjacent ¹³C nucleus. Do not mistake this missing peak for an impurity or degradation.

References

-

PubChem Compound Summary for CID 53216300, (5-Formylpyridin-2-yl)boronic acid--water (1/1) National Center for Biotechnology Information (NIH) URL:[Link][2]

-

A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions ACS Catalysis URL:[Link][1]

-

Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls The Journal of Organic Chemistry (ACS) URL:[Link][4]

-

Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid ResearchGate (Extracted Figure/Data) URL:[Link][3]

-

Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells Journal of Medicinal Chemistry (ACS) URL:[Link][5]

Sources

Thermodynamic Stability and Strategic Utilization of (5-Formylpyridin-2-yl)boronic Acid: A Technical Guide

Executive Summary

The integration of the 2-pyridyl motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and metal-complexing ligands. However, the utilization of 2-pyridylboronic acids in cross-coupling reactions is severely hindered by their notorious thermodynamic instability. This whitepaper provides an in-depth technical analysis of (5-Formylpyridin-2-yl)boronic acid , exploring how the electron-withdrawing 5-formyl moiety modulates its degradation kinetics. Furthermore, we outline self-validating experimental protocols and strategic surrogate workflows designed to bypass its inherent instability, enabling high-yielding downstream applications.

The "2-Pyridyl Problem" and Electronic Modulation

Unsubstituted 2-pyridylboronic acids are highly unstable, often degrading on the benchtop within days and undergoing rapid protodeboronation under standard aqueous cross-coupling conditions. This instability is structurally driven: the proximity of the Lewis basic pyridine nitrogen to the Lewis acidic boron atom facilitates a rapid, water- or base-mediated cleavage of the carbon-boron bond[1].

The introduction of a 5-formyl group (-CHO) fundamentally alters the electronic landscape of the pyridine ring. As a strong electron-withdrawing group (Hammett σp=0.42 ), the formyl moiety pulls electron density away from the pyridine nitrogen, significantly lowering its basicity ( pKaH ). This electronic modulation thermodynamically stabilizes the boronic acid relative to its unsubstituted counterpart by reducing the equilibrium concentration of the highly reactive zwitterionic intermediate at neutral pH[1]. However, despite this kinetic dampening, (5-formylpyridin-2-yl)boronic acid remains highly susceptible to degradation over prolonged periods, necessitating specialized handling[2].

Mechanistic Pathway of Protodeboronation

The protodeboronation of 2-pyridylboronic acids does not occur via simple hydrolysis; it proceeds through a highly specific, pH-dependent zwitterionic pathway. The rate-limiting step is the fragmentation of this intermediate, where the protonated pyridine nitrogen (or a coordinated water molecule) assists in the heterolytic cleavage of the C-B bond[1].

Protodeboronation mechanism of (5-Formylpyridin-2-yl)boronic acid via zwitterionic fragmentation.

Thermodynamic & Kinetic Profiling

To predict the behavior of (5-formylpyridin-2-yl)boronic acid in solution, we must examine its pH-rate profile. Maximum instability typically occurs when the pH of the solution closely matches the pKa of the boronic acid, leading to a high concentration of the fragmentation-prone zwitterion[1].

Table 1: Comparative Kinetic Parameters (70°C, 1:1 Dioxane/H₂O) | Compound | pKa (Boronic Acid) | pKaH (Pyridinium) | t1/2 at pH 7 | Peak Instability pH | | :--- | :--- | :--- | :--- | :--- | | 2-Pyridylboronic acid | 3.86 | 4.38 | ~25–50 sec | ~4.0 | | (5-Formylpyridin-2-yl)boronic acid | ~3.20* | ~2.50* | ~15 min* | ~3.0 | *Extrapolated values based on Hammett σ constants for 5-EWG heteroaryl substitution.

Table 2: Half-Life ( t1/2 ) of (5-Formylpyridin-2-yl)boronic acid Across pH Ranges (70°C) | pH Range | Dominant Speciation | Estimated t1/2 | Primary Degradation Pathway | | :--- | :--- | :--- | :--- | | pH 1–2 | Cationic | > 10 hours | Direct protonolysis (slow) | | pH 3–5 | Zwitterionic / Neutral | < 5 mins | Zwitterion fragmentation (fast) | | pH 7–9 | Boronate Anion | ~15–30 mins | Base-mediated cleavage | | pH 11–13 | Boronate Anion | > 5 hours | Stabilized by full anionic form |

Self-Validating Experimental Methodologies

Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation

To accurately measure the thermodynamic stability of this compound, isolation of degradation products is inherently flawed due to volatility and solubility issues. In situ ¹H NMR allows for real-time tracking without perturbing the thermodynamic equilibrium.

Causality & Self-Validation: We utilize 1,3,5-trimethoxybenzene as an internal standard. Because boronic acids can reversibly form insoluble boroxines under varying conditions, the mere disappearance of the starting material signal is insufficient to prove protodeboronation. By continuously integrating the emerging 5-formylpyridine product peak against the inert internal standard, researchers can definitively close the mass balance. This proves that signal loss is due to thermodynamic degradation rather than physical phase changes.

Step-by-Step Workflow:

-

Prepare a 0.05 M solution of (5-formylpyridin-2-yl)boronic acid in a 1:1 mixture of 1,4-dioxane- d8 and D₂O buffered to the desired pH (e.g., using phosphate buffers).

-

Add exactly 0.01 M of 1,3,5-trimethoxybenzene (internal standard).

-

Transfer 0.5 mL of the mixture to an NMR tube and equilibrate to 70°C inside the NMR probe.

-

Acquire arrayed ¹H NMR spectra at 2-minute intervals.

-

Integrate the aldehydic proton (-CHO) of the starting material (~10.1 ppm) against the aldehydic proton of the protodeboronated 5-formylpyridine product (~10.3 ppm) and the internal standard (~6.1 ppm).

Protocol 2: Synthesis of the sp³-Hybridized MIDA Boronate Surrogate

Because the free boronic acid cannot be stored reliably, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the standard industry solution[3].

Causality & Self-Validation: The MIDA ligand acts as a tridentate chelator. Upon complexation, the nitrogen atom forms a dative bond with the boron center, forcing a rehybridization from a planar sp2 geometry to a tetrahedral sp3 geometry. This orbital transition completely quenches the empty p-orbital on the boron atom, rendering it impervious to nucleophilic attack by water, thereby shutting down the protodeboronation pathway[3]. The reaction is driven by Le Chatelier's principle: by utilizing a Dean-Stark apparatus, water is azeotropically removed, preventing reverse hydrolysis and pushing the reaction to near-quantitative yields.

Step-by-Step Workflow:

-

Suspend (5-formylpyridin-2-yl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of Toluene and DMSO.

-

Attach a Dean-Stark trap filled with Toluene and reflux the mixture at 110°C for 12 hours.

-

Monitor the collection of water in the trap to validate reaction progress.

-

Cool the mixture to room temperature, concentrate the Toluene under vacuum, and precipitate the MIDA boronate by adding cold water.

-

Filter and wash with diethyl ether to yield the bench-stable (5-formylpyridin-2-yl) MIDA boronate.

Strategic Cross-Coupling Workflows

Because the free boronic acid is unstable under the basic conditions typically required for Suzuki-Miyaura couplings, a slow-release strategy is mandatory[2].

Slow-release cross-coupling workflow mitigating protodeboronation of transient boronic acids.

By utilizing the MIDA boronate surrogate in the presence of a mild aqueous base (e.g., K₃PO₄), the free (5-formylpyridin-2-yl)boronic acid is generated in situ at a strictly controlled rate[2]. If the rate of Pd-catalyzed transmetalation ( ktransmetalation ) outpaces the rate of MIDA hydrolysis ( khydrolysis ), the steady-state concentration of the free boronic acid remains near zero. This kinetic bottleneck effectively outcompetes the thermodynamic drive towards protodeboronation ( kdeg ), enabling high-yielding cross-couplings even with deactivated aryl halides[2].

Conclusion

While the 5-formyl group provides measurable kinetic stabilization to 2-pyridylboronic acid by reducing the basicity of the pyridine nitrogen, the fundamental thermodynamic drive toward protodeboronation remains a critical hurdle. By understanding the pH-rate profiles and employing orbital-quenching surrogates like MIDA boronates, researchers can effectively bypass these limitations. The slow-release cross-coupling strategy transforms a notoriously unstable intermediate into a reliable, high-yielding building block for advanced chemical synthesis.

References

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc Source: arkat-usa.org URL:[Link]

-

A General Solution for the 2-Pyridyl Problem - PMC - NIH Source: nih.gov URL:[Link][3]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC Source: nih.gov URL:[Link][2]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online Source: ljmu.ac.uk URL:[Link][1]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (5-Formylpyridin-2-yl)boronic Acid

Introduction & Mechanistic Rationale

The 2-pyridyl motif is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility and establish critical hydrogen-bond interactions with target proteins. However, the direct installation of this moiety via the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids remains one of the most formidable challenges in synthetic methodology. The primary failure mode is rapid protodeboronation [1]. Under standard basic coupling conditions, 2-pyridylboronic acids form a zwitterionic intermediate via protonation of the pyridyl nitrogen, facilitating rapid C-B bond heterolysis (t1/2 can be seconds to minutes at pH 7–10)[2].

The substrate (5-Formylpyridin-2-yl)boronic acid presents a unique mechanistic dichotomy. The 5-formyl group is strongly electron-withdrawing, which reduces the Lewis basicity of the pyridyl nitrogen. This inductive effect measurably slows the rate of the zwitterionic protodeboronation pathway compared to unsubstituted 2-pyridylboronic acid[1]. However, this stabilization is insufficient for standard aqueous Suzuki conditions.

To achieve a high-yielding, self-validating protocol, Copper(I) co-catalysis is strictly required[3]. Copper(I) salts (e.g., CuCl or Cu₂O) rapidly intercept the boronic acid to form a relatively stable 2-pyridylcopper intermediate. This intermediate resists protodeboronation and undergoes facile transmetalation to the Palladium(II) center, bypassing the degradation pathway entirely[3].

Mechanistic Pathway Visualization

Fig 1: Mechanistic divergence of (5-Formylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling.

Optimization Data & Reaction Parameters